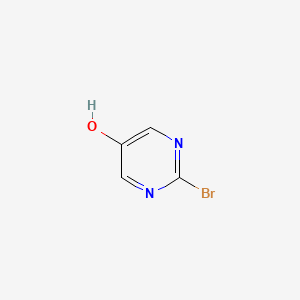

2-Bromopyrimidin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUDDDWGZQPDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676936 | |

| Record name | 2-Bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240621-87-7 | |

| Record name | 2-Bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol

Abstract

This compound is a key heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry, drug discovery, and materials science. Its unique trifunctional nature—possessing a reactive bromine atom, an acidic hydroxyl group, and an electron-deficient pyrimidine core—renders it a versatile synthon for the construction of complex molecular architectures. The bromine at the C2 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The hydroxyl group at the C5 position offers a handle for etherification, esterification, or other modifications. This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations of this compound, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate.[1]

| Property | Value | Source |

| CAS Number | 1240621-87-7 | [2][3][4] |

| Molecular Formula | C₄H₃BrN₂O | [2][3][4] |

| Molecular Weight | 174.99 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=NC(=N1)Br)O | [2][3] |

| Appearance | White to off-white powder/crystals | [5] |

| Storage | 2-8°C, sealed in a dry environment | [5][6] |

Spectroscopic Signature Analysis

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Two distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring. These would appear as singlets or closely coupled doublets. A broad singlet for the hydroxyl proton (O-H), which is exchangeable with D₂O, could appear over a wide chemical shift range. |

| ¹³C NMR | Four signals are expected for the carbon atoms of the pyrimidine ring. The carbon bearing the bromine (C2) would be significantly downfield. The carbon attached to the hydroxyl group (C5) would also be deshielded. |

| Mass Spec (MS) | A characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity (~1:1 ratio) would be observed at m/z ≈ 174 and 176, respectively. |

| Infrared (IR) | A broad absorption band in the range of 3200-3600 cm⁻¹ for the O-H stretching of the hydroxyl group. Sharp peaks in the 1550-1650 cm⁻¹ region corresponding to C=N and C=C stretching vibrations of the aromatic pyrimidine ring. A C-Br stretch would be observed in the fingerprint region (typically 500-650 cm⁻¹). |

Synthesis and Reactivity: A Versatile Chemical Hub

The synthetic utility of this compound stems from its capacity to undergo selective transformations at its key functional groups.

Plausible Synthetic Route

A direct, documented synthesis of this compound is not prevalent in the searched literature. However, a logical approach can be extrapolated from established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functionalization. One plausible, albeit generalized, pathway could involve the bromination of a pre-existing pyrimidin-5-ol scaffold.

Caption: Plausible synthetic route to this compound.

Step-by-Step Generalized Bromination Protocol

-

Dissolution: Dissolve the starting material, pyrimidin-5-ol, in a suitable inert solvent such as acetonitrile or dichloromethane. Causality: An inert solvent is chosen to prevent side reactions with the brominating agent or the substrate.

-

Cooling: Cool the solution in an ice bath (0°C). Causality: Bromination reactions can be exothermic; cooling helps control the reaction rate and minimize the formation of over-brominated byproducts.

-

Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution. Causality: NBS is a mild and selective source of electrophilic bromine, making it ideal for functionalizing electron-rich heterocyclic systems.

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Core Reactivity

The molecule's value lies in its predictable and versatile reactivity, making it a cornerstone for building molecular diversity.

Caption: Key reactivity pathways of this compound.

-

Cross-Coupling Reactions (at C2-Br): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the most powerful application of this building block.[6]

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, a critical step in the synthesis of many pharmaceuticals.[6]

-

Sonogashira Coupling: Reacts with terminal alkynes to create C-C triple bonds.

-

-

Reactions at the Hydroxyl Group (at C5-OH): The phenolic hydroxyl group is nucleophilic and can be readily functionalized.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a base followed by reaction with an alkyl halide yields ethers. This is demonstrated in the synthesis of Macitentan, where a similar 5-bromo-2-pyrimidinyl group is connected via an ether linkage.[7]

-

O-Acylation: Reaction with acyl chlorides or anhydrides forms esters.

-

Applications in Drug Discovery and Beyond

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including antivirals and anticancer agents.[1] this compound serves as a crucial intermediate for synthesizing complex molecules with therapeutic potential.

-

Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology. This building block allows for the exploration of structure-activity relationships (SAR) by modifying the C2 and C5 positions to optimize binding to target kinases.[6]

-

Antiviral Agents: Many nucleoside analogs used as antiviral drugs feature a pyrimidine base. Derivatives of this compound can be used to synthesize novel non-nucleoside antivirals.[6][8]

-

Endothelin Receptor Antagonists: The 5-bromo-2-pyrimidinyl motif is a key component of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[7] This highlights the real-world application of this chemical scaffold in approved therapeutics.

-

Agrochemicals: The inherent biological activity of the pyrimidine ring makes its derivatives candidates for the development of new herbicides and pesticides.[5][6]

-

Materials Science: While less common, its reactive nature and potential for polymerization have been noted for applications in plastics and optical materials.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification (GHS Classification)

Based on available data, the compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

-

Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[9] Avoid generating dust.[9][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Recommended storage temperature is between 2-8°C.[6] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The ability to selectively functionalize the C2 position via robust cross-coupling chemistry, combined with the potential for modification at the C5 hydroxyl group, provides chemists with a powerful tool for the rapid generation of diverse and complex molecules. Its proven relevance in the synthesis of approved pharmaceuticals underscores its significance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full potential in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1240621-87-7 | QZB62187 [biosynth.com]

- 3. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1240621-87-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-Bromopyrimidin-2-ol, CasNo.214290-49-0 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol (CAS: 1240621-87-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyrimidin-5-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and plausible synthetic pathways based on established chemical principles. A core focus is placed on the reactivity of this molecule, particularly the strategic utility of its bromo and hydroxyl functionalities in advanced organic synthesis, including palladium-catalyzed cross-coupling reactions. Potential applications in the design of bioactive molecules, with an emphasis on kinase inhibitors, are discussed. Furthermore, this guide includes predicted spectroscopic data to aid in characterization, detailed safety and handling protocols, and a curated list of references to support further investigation.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine scaffold is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds, owing to its presence in nucleobases and its capacity for diverse chemical modifications. This compound (CAS: 1240621-87-7) emerges as a particularly valuable building block, possessing two key functional groups—a reactive bromine atom and a nucleophilic hydroxyl group—on an electron-deficient pyrimidine ring. This unique arrangement offers synthetic chemists a versatile platform for constructing complex molecular architectures.

The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities.[1] The hydroxyl group at the 5-position provides a site for etherification or esterification, and its electronic influence on the pyrimidine ring modulates the reactivity of the C-Br bond. These features make this compound a strategic intermediate in the synthesis of targeted therapies, including kinase inhibitors, as well as in the development of novel agrochemicals and functional materials.[2][3][4]

Physicochemical and Structural Properties

This compound is typically a solid at room temperature and possesses properties influenced by the interplay of its functional groups.[5] The hydroxyl group, in particular, enhances its polarity and potential for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 1240621-87-7 | [1][6] |

| Molecular Formula | C₄H₃BrN₂O | [1][6] |

| Molecular Weight | 174.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=NC(=N1)Br)O | [1][6] |

| InChIKey | QHUDDDWGZQPDIC-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | [5] |

| Solubility | Soluble in polar organic solvents | [5] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Plausible Synthetic Route

Step-by-Step Methodology:

Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxypyrimidine in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.

-

Alkylation: To the resulting mixture, add benzyl bromide (BnBr) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(benzyloxy)pyrimidin-2-ol.

Step 2: Bromination of 5-(Benzyloxy)pyrimidin-2-ol

-

Reaction Setup: Dissolve the 5-(benzyloxy)pyrimidin-2-ol from the previous step in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

-

Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 2-bromo-5-(benzyloxy)pyrimidine can be purified by recrystallization or column chromatography.

Step 3: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified 2-bromo-5-(benzyloxy)pyrimidine in a solvent suitable for hydrogenation, such as ethanol or methanol, in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Figure 1: Plausible synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates the C2 position, making the bromine atom a good leaving group in nucleophilic aromatic substitution and an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) to introduce diverse substituents at the 2-position. This is a key strategy in the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP pocket of the target kinase.[7]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to 2-aminopyrimidine derivatives. This compound can be reacted with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP or XPhos) in the presence of a strong base like sodium tert-butoxide. This is particularly relevant in medicinal chemistry, as the amino group can act as a crucial hydrogen bond donor, enhancing the binding affinity of a drug candidate to its biological target.

Reactions at the Hydroxyl Group

The hydroxyl group at the 5-position can undergo standard reactions such as O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This allows for further diversification of the molecule and modulation of its physicochemical properties, such as solubility and lipophilicity.

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules, particularly in the realm of oncology.

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[7] The ability to introduce diverse substituents at the 2-position of this compound via cross-coupling reactions makes it an ideal starting material for generating libraries of potential kinase inhibitors for high-throughput screening.[3][8] The hydroxyl group at the 5-position can also be functionalized to explore additional interactions within the kinase active site or to improve the pharmacokinetic properties of the molecule.

Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[4] The versatile reactivity of this compound allows for the synthesis of novel compounds that can be screened for their potential to protect crops.

Materials Science: The inherent properties of the pyrimidine ring, such as its ability to participate in π-stacking and hydrogen bonding, make it an attractive component in the design of functional organic materials. This compound can be used as a building block for polymers and other materials with interesting electronic or optical properties.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The proton at the 6-position, being adjacent to two nitrogen atoms, will likely appear as a singlet at a higher chemical shift (δ 8.0-8.5 ppm). The proton at the 4-position will also be a singlet and is expected to be in a similar region. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyrimidine ring carbons. The carbon bearing the bromine atom (C2) will be significantly downfield. The carbon attached to the hydroxyl group (C5) will also be downfield. The other two carbons (C4 and C6) will appear at chemical shifts typical for pyrimidine ring carbons.

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO from the pyrimidine ring and cleavage of the C-Br bond.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification: [1]

-

Harmful if swallowed (Acute toxicity, oral)

-

Causes skin irritation (Skin corrosion/irritation)

-

Causes serious eye irritation (Serious eye damage/eye irritation)

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for organic synthesis, offering multiple avenues for molecular diversification. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. This technical guide provides a foundation for researchers to understand and effectively utilize this versatile compound in their synthetic endeavors. Further research into the applications of this compound is warranted and is likely to uncover novel therapeutic agents and functional materials.

References

- 1. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 6. This compound | 1240621-87-7 | QZB62187 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Bromopyrimidin-5-ol (CAS No. 1240621-87-7). As a versatile heterocyclic building block, this compound is of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a bromine atom and a hydroxyl group on the pyrimidine ring allows for selective functionalization, making it a valuable precursor in the synthesis of complex bioactive molecules, particularly kinase inhibitors and antiviral agents. This guide delves into the causality behind its synthetic routes, its reactivity in key cross-coupling reactions, and its potential applications, offering field-proven insights for professionals in drug development and organic synthesis.

Core Molecular Structure and Formula

This compound is a substituted pyrimidine with the chemical formula C₄H₃BrN₂O .[1][2][3] Its structure features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 5-position.

The fundamental identifiers and structural representations of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1240621-87-7 | [1][2][4] |

| Molecular Formula | C₄H₃BrN₂O | [1][2][3] |

| Molecular Weight | 174.98 g/mol | [1][3] |

| SMILES | C1=C(C=NC(=N1)Br)O | [1][3] |

| InChI Key | QHUDDDWGZQPDIC-UHFFFAOYSA-N | [3] |

Diagram of this compound's Molecular Structure:

References

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This technical guide offers a comprehensive exploration of 2-Bromopyrimidin-5-ol, a heterocyclic building block of considerable interest to researchers, scientists, and professionals in drug development. This document provides a detailed overview of its core physical and chemical properties, outlines plausible synthetic strategies, and discusses its applications as a versatile intermediate in the synthesis of biologically active molecules. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction to a Versatile Pyrimidine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3] this compound, with its unique substitution pattern of a reactive bromine atom and a hydroxyl group, presents a valuable scaffold for the synthesis of diverse compound libraries. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine, makes the 2-position susceptible to various nucleophilic and cross-coupling reactions. This inherent reactivity allows for the strategic introduction of a wide array of functional groups, a key aspect in the exploration of structure-activity relationships (SAR) during drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | [4] |

| Molecular Weight | 174.98 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 268.9 ± 35.0 °C (Predicted) | - |

| pKa | 6.56 ± 0.10 (Predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit four signals for the pyrimidine ring carbons. The carbon atom attached to the bromine (C2) is expected to be the most deshielded, appearing at the lowest field.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with peaks at m/z 174 and 176. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules like CO or HCN.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H3BrN2O | CID 46864086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" in drug discovery, leading to the development of a wide array of drugs with diverse pharmacological activities.[3] Pyrimidine derivatives have demonstrated clinical success as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] This guide focuses on a particularly valuable, functionalized pyrimidine derivative: 2-Bromopyrimidin-5-ol.

This compound is a key synthetic intermediate whose strategic placement of a bromo group and a hydroxyl group on the pyrimidine ring offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] The hydroxyl group at the 5-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets, or it can be further functionalized to modulate the compound's physicochemical properties. This unique combination of reactive sites makes this compound a highly sought-after building block in the synthesis of targeted therapies, particularly kinase inhibitors and antiviral agents.

Core Molecular Data

| Property | Value |

| IUPAC Name | This compound[5] |

| Synonyms | 2-Bromo-5-hydroxypyrimidine, 5-Pyrimidinol, 2-bromo-[5] |

| CAS Number | 1240621-87-7 |

| Molecular Formula | C₄H₃BrN₂O[5] |

| Molecular Weight | 174.98 g/mol [5] |

| Appearance | Typically a solid |

| Storage | 2-8°C |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, which can exist in tautomeric equilibrium with 2-bromo-1,2-dihydropyrimidin-5-one, is most commonly achieved through the electrophilic bromination of a pyrimidin-5-ol precursor. The following protocol is a representative method based on established chemical principles for the bromination of hydroxypyrimidines.[6]

Experimental Protocol: Bromination of 2-Hydroxypyrimidine

Objective: To synthesize 2-hydroxy-5-bromopyrimidine, a tautomer of this compound, via electrophilic bromination of 2-hydroxypyrimidine.

Materials:

-

2-Hydroxypyrimidine

-

Bromine

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-hydroxypyrimidine (1.0 eq) and dissolve it in deionized water.

-

Cool the solution to below 5°C using an ice-water bath.

-

Slowly add bromine (1.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5°C during the addition.

-

After the complete addition of bromine, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the crude product over anhydrous magnesium sulfate.

-

Purify the crude product by recrystallization from a suitable solvent, such as 85% ethanol, to yield the final product.[6]

Expected Outcome: This method is expected to yield 2-hydroxy-5-bromopyrimidine as a white to off-white solid.

Caption: A generalized workflow for the synthesis of 2-hydroxy-5-bromopyrimidine.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Its application is particularly prominent in the development of kinase inhibitors and as a potential precursor for antiviral nucleoside analogues.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1][2][3] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.

This compound serves as an excellent starting material for the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

The EGFR signaling pathway is crucial for normal cell growth and proliferation. However, its aberrant activation through mutation or overexpression is a key driver in the development and progression of several cancers, including non-small cell lung cancer.[1][2] EGFR inhibitors block this signaling cascade, leading to the inhibition of tumor growth.

The this compound scaffold can be elaborated to generate potent EGFR inhibitors. The 2-bromo position allows for the introduction of various substituents via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to occupy the hydrophobic pocket of the EGFR active site, thereby enhancing potency and selectivity. The 5-hydroxyl group can form a key hydrogen bond with the hinge region of the kinase, a critical interaction for many EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

The JAK-STAT signaling pathway is a critical regulator of the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[7][8][9] JAK inhibitors are a class of drugs that modulate the immune system by blocking the activity of JAK enzymes.

The phenylaminopyrimidine scaffold is a common feature in many JAK inhibitors.[7][10] this compound can be a key precursor in the synthesis of such compounds. The 2-bromo group can be substituted with a suitably functionalized aniline derivative via a Buchwald-Hartwig amination to generate the core phenylaminopyrimidine structure. The 5-hydroxyl group can contribute to the binding affinity and selectivity of the inhibitor.

Antiviral Agents: Building Blocks for Nucleoside Analogues

Nucleoside analogues are a major class of antiviral drugs that act by inhibiting viral polymerases, thus preventing the replication of the viral genome.[11][12][13] These drugs are structurally similar to natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination.

This compound has the potential to serve as a starting material for the synthesis of novel nucleoside analogues. The pyrimidine ring can be coupled with a modified sugar moiety, and the 2-bromo and 5-hydroxy groups can be further functionalized to enhance antiviral activity and selectivity. While specific examples are not yet prevalent in the literature, the synthetic versatility of this molecule makes it an attractive candidate for the development of new antiviral therapies.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategically positioned reactive sites—the 2-bromo and 5-hydroxy groups—provide medicinal chemists with a powerful tool for the synthesis of a wide range of biologically active molecules. The ability to readily perform cross-coupling and other functionalization reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents. As our understanding of the molecular basis of diseases continues to grow, the demand for novel and effective therapeutics will only increase. Versatile building blocks like this compound will undoubtedly play a crucial role in meeting this demand and advancing the field of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 7. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Molecular dissection of Janus kinases as drug targets for inflammatory diseases [frontiersin.org]

- 10. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

2-Bromopyrimidin-5-ol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromopyrimidin-5-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No: 1240621-87-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Given the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies, comparative analysis with structurally related pyrimidine derivatives, and foundational spectroscopic principles to offer a robust framework for its identification and characterization. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside expert interpretation of the expected spectral data.

Introduction: The Significance of this compound

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[2][4][5] this compound serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and antiviral agents.[1] Its structure, featuring a bromine atom and a hydroxyl group on the pyrimidine ring, allows for selective functionalization through common synthetic routes like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Accurate structural elucidation is paramount for quality control and for understanding the reactivity of this key building block. This guide establishes the expected spectroscopic fingerprint of this compound, providing a critical reference for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic output. The aromatic pyrimidine ring, the electronegative bromine atom, the phenolic hydroxyl group, and the two nitrogen heteroatoms all contribute unique and predictable features in NMR, IR, and MS analyses.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] The analysis below is predictive, based on established principles of chemical shifts and coupling constants for substituted pyrimidines.[7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the hydroxyl proton. The nitrogen atoms and the bromine atom in the ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[7]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.5 - 8.8 | Doublet (d) | ~2-3 Hz | 1H | Located between two electronegative nitrogen atoms, leading to significant deshielding. Coupled to H4 (meta-coupling). |

| H4 | ~8.2 - 8.5 | Doublet (d) | ~2-3 Hz | 1H | Adjacent to a nitrogen atom and influenced by the hydroxyl group. Coupled to H6 (meta-coupling). |

| 5-OH | ~9.0 - 11.0 | Broad Singlet (br s) | - | 1H | Phenolic proton, chemical shift is concentration and solvent dependent. Signal may broaden or exchange with D₂O. |

Note: Predictions are based on typical values for substituted pyrimidines in a solvent like DMSO-d₆. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155 - 160 | Directly attached to bromine and two nitrogen atoms, resulting in a significant downfield shift. |

| C5 | ~150 - 155 | Attached to the electronegative hydroxyl group. |

| C4 | ~145 - 150 | Influenced by adjacent nitrogen and the C5-OH group. |

| C6 | ~140 - 145 | Influenced by the adjacent nitrogen atom at position 1. |

Note: These are estimated chemical shift ranges. DEPT experiments can be used to distinguish between CH and quaternary carbons.[6]

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis is critical for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to observe the hydroxyl proton) in a clean NMR tube.[6][7] Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).[9]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[7][10]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16 to 64 scans are common.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 0 to 180 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[11]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the solvent signal or TMS. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The analysis relies on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be characterized by absorptions from the O-H, C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 3500 | O-H stretch (H-bonded) | Broad, Strong | Characteristic of the hydroxyl group. Broadness indicates hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in heterocyclic rings.[12] |

| 1570 - 1620 | C=N stretch | Medium-Strong | Characteristic of the pyrimidine ring.[4] |

| 1450 - 1600 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations.[4][12] |

| 1200 - 1350 | C-N stretch | Medium-Strong | Ring vibrations involving the C-N bonds.[4][13] |

| 1100 - 1250 | C-O stretch | Strong | Phenolic C-O bond vibration. |

| 600 - 900 | C-H out-of-plane bend | Medium-Strong | Fingerprint region, useful for substitution pattern analysis. |

| 600 - 800 | C-Br stretch | Medium-Strong | The position can vary, but this is a typical range for aryl bromides. |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples.[14]

-

Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are perfectly clean and dry. Clean with a solvent like acetone if necessary.[15]

-

Sample Grinding: Weigh approximately 1-2 mg of this compound and place it in the agate mortar. Grind the sample thoroughly until it is a fine, fluffy powder.[15][16]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar. Gently mix with the sample for about a minute to ensure homogeneous dispersion.[14][16] Avoid over-grinding the KBr, as it is hygroscopic and can absorb atmospheric moisture, leading to interfering O-H bands in the spectrum.[17]

-

Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes.[15][18] This should form a thin, transparent, or translucent pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or empty sample compartment should be recorded first and subtracted from the sample spectrum.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, offering valuable structural clues.[19][20]

Predicted Mass Spectrum Analysis (EI-MS)

The mass spectrum of this compound will be distinguished by a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[21] This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₄H₃⁷⁹BrN₂O]⁺ and [C₄H₃⁸¹BrN₂O]⁺.

-

M⁺ peak: m/z = 174 (for ⁷⁹Br)

-

M+2 peak: m/z = 176 (for ⁸¹Br)

-

-

Fragmentation Pattern: EI is a high-energy process that will likely cause the molecular ion to fragment.[22][23] Key predicted fragments include:

-

[M - Br]⁺: Loss of the bromine radical (m/z 95). This is often a significant fragmentation pathway for brominated compounds.[21]

-

[M - HBr]⁺: Loss of hydrogen bromide (m/z 94).

-

[M - CO]⁺: Loss of carbon monoxide, a common fragmentation for phenolic compounds (m/z 146/148).

-

Further fragmentation of the pyrimidine ring would lead to smaller ions.

-

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Ion Identity | Notes |

| 174 / 176 | [C₄H₃BrN₂O]⁺ (M⁺) | Molecular ion peak cluster, characteristic 1:1 ratio for bromine. |

| 146 / 148 | [C₃H₃BrN₂]⁺ | Loss of CO from the molecular ion. |

| 95 | [C₄H₃N₂O]⁺ | Loss of Br radical. |

| 94 | [C₄H₂N₂O]⁺ | Loss of HBr. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[19][22] This causes the ejection of a valence electron, forming a positively charged molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. ekwan.github.io [ekwan.github.io]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 16. shimadzu.com [shimadzu.com]

- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicine - From Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Pyrimidine

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block of life. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[1] This inherent biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, providing a versatile framework for the design of a vast array of therapeutic agents.[1][2] Over the past century, the journey of pyrimidine derivatives in medicine has evolved from serendipitous discoveries to the rational design of highly targeted therapies, impacting millions of lives across a spectrum of diseases, including cancer, viral infections, and inflammatory disorders.[3][4] This guide provides a comprehensive exploration of the discovery, history, and medicinal applications of pyrimidine derivatives, offering in-depth technical insights for professionals in the field of drug development.

A Historical Odyssey: Key Milestones in Pyrimidine Chemistry and Medicine

The story of pyrimidines in science began not with a targeted synthesis, but with the isolation of a derivative from a biological source.

-

1818: The Dawn of Pyrimidine Chemistry - The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli through the nitric acid oxidation of uric acid.[5]

-

1879: The First Laboratory Synthesis - Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, by reacting urea with malonic acid in the presence of phosphorus oxychloride.[6]

-

1884: Systematic Study Begins - The systematic investigation of pyrimidines was initiated by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[7]

-

1900: The Parent Compound is Born - The parent pyrimidine compound was first prepared by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[7]

-

Mid-20th Century: The Therapeutic Revolution - The mid-1900s marked a turning point with the discovery of the therapeutic potential of pyrimidine analogs. The pioneering work of George Hitchings and Gertrude Elion on purine and pyrimidine antimetabolites, initially aimed at treating malaria, laid the foundation for their use in cancer chemotherapy.[8] This research, which earned them the Nobel Prize in Physiology or Medicine in 1988, led to the development of foundational drugs like 5-fluorouracil.

Mechanism of Action: The Art of Molecular Mimicry and Targeted Inhibition

The therapeutic efficacy of pyrimidine derivatives stems from their ability to interfere with fundamental cellular processes. Two primary mechanisms of action dominate their clinical applications: antimetabolite activity and kinase inhibition.

Antimetabolites: Deceiving the Cellular Machinery

Pyrimidine analogs are structurally similar to endogenous pyrimidine nucleobases and can thus be mistakenly incorporated into cellular metabolic pathways.[9] This molecular mimicry disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[9]

A prime example is 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for solid tumors.[10] Once inside a cell, 5-FU is converted to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[9] This inhibition of thymidylate synthase depletes the cellular pool of thymidine, leading to "thymineless death." Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its processing and function.[9]

Kinase Inhibitors: Taming Aberrant Signaling

In recent decades, pyrimidine derivatives have emerged as a powerful class of protein kinase inhibitors.[7] Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrimidine scaffold serves as an excellent ATP-competitive pharmacophore, fitting into the ATP-binding pocket of kinases and preventing their activity.[11]

Many pyrimidine-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[2] By blocking the ATP-binding site of EGFR, these inhibitors prevent its activation and downstream signaling.

Experimental Protocols: Synthesizing the Pyrimidine Core

The versatility of the pyrimidine scaffold is matched by the diversity of synthetic methods developed for its construction. The Biginelli reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[12]

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a conventional heating method for the Biginelli reaction.[13]

Reactants:

-

Aldehyde (e.g., Benzaldehyde): 1 mmol

-

β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

-

Urea or Thiourea: 1.5 mmol

-

Catalyst (e.g., HCl or NH₄Cl): Catalytic amount

-

Solvent (e.g., Methanol): 30 cm³

Procedure:

-

Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

-

Add the solvent to the mixture.

-

Reflux the reaction mixture at 60°C for 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 5-Fluorouracil (5-FU)

This protocol outlines a common synthetic route to the crucial anticancer drug, 5-fluorouracil.[14][15]

Step 1: Formation of the Sodium Salt of Fluoromalonaldehyde Enol

-

In a reaction vessel under a nitrogen atmosphere, add sodium methoxide to toluene.

-

Slowly add a portion of ethyl formate, followed by the dropwise addition of methyl fluoroacetate and the remaining ethyl formate.

-

Stir the reaction mixture after the addition is complete.

Step 2: Cyclization with Urea

-

To the reaction mixture from Step 1, add methanol and sodium methoxide and stir.

-

Cool the mixture to 15-25°C and add urea.

-

Allow the reaction to proceed for 4-6 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue, cool, and stir.

-

Adjust the pH to 3-4 with a suitable acid (e.g., concentrated hydrochloric acid).

-

Filter the resulting precipitate to obtain the crude 5-fluorouracil.

-

The crude product can be purified by recrystallization.

Data Presentation: A Quantitative Look at Efficacy

The potency of pyrimidine derivatives as therapeutic agents is often quantified by their half-maximal inhibitory concentration (IC50) values. The following tables provide a summary of reported IC50 values for various pyrimidine derivatives against different cancer cell lines and viruses.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | HCT-116 (Colon) | 37.22 | [4] |

| 5-Fluorouracil | HT-29 (Colon) | 16.07 | [4] |

| Compound 131 | A549 (Lung) | 0.80 ± 0.09 | [9] |

| Compound 131 | HepG2 (Liver) | 0.11 ± 0.02 | [9] |

| Compound 131 | U937 (Lymphoma) | 0.07 ± 0.01 | [9] |

| Compound 95 | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | [9] |

| Compound 88 | HER2 | 81 ± 40 (ng/mL) | [9] |

| Compound 89 | HER2 | 208 ± 110 (ng/mL) | [9] |

| Compound 88 | EGFR-L858R mutant | 59 ± 30 (ng/mL) | [9] |

| Compound 89 | EGFR-L858R mutant | 112 ± 60 (ng/mL) | [9] |

| Compound 88 | EGFR-T790M mutant | 49 ± 20 (ng/mL) | [9] |

| Compound 89 | EGFR-T790M mutant | 152 ± 70 (ng/mL) | [9] |

Table 2: Antiviral Activity of Representative Pyrimidine Derivatives

| Compound | Virus | EC50 (nM) | Reference |

| Compound 48 | HIV-1-IIIB | < 10 | [9] |

| Compound 48 | HIV-1 (K103N/Y181C) | 3.43 - 11.8 | [9] |

| N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | 18.47 µM (IC50) | [16] |

| N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | 15.41 µM (IC50) | [16] |

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the intricate signaling pathways affected by pyrimidine-based drugs is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Diagram 1: Simplified EGFR Signaling Pathway

This diagram depicts the activation of the EGFR signaling cascade, a common target for pyrimidine-based kinase inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

Diagram 2: Dihydrofolate Reductase (DHFR) Pathway and Antifolate Action

This diagram illustrates the role of DHFR in nucleotide synthesis and its inhibition by antifolate drugs, a class that includes some pyrimidine derivatives.

Caption: The Dihydrofolate Reductase (DHFR) pathway and its inhibition by antifolate drugs.

Diagram 3: General Workflow for Pyrimidine Synthesis

This diagram outlines a general workflow for the synthesis of pyrimidine derivatives, applicable to various synthetic methodologies.

Caption: A general experimental workflow for the synthesis and characterization of pyrimidine derivatives.

Conclusion: The Enduring Legacy and Future Horizons of Pyrimidine-Based Drugs

From their humble beginnings as natural product isolates to their current status as rationally designed, targeted therapeutics, pyrimidine derivatives have carved an indelible mark on the landscape of modern medicine. Their remarkable versatility, stemming from a privileged structural scaffold, has enabled the development of life-saving drugs for a multitude of diseases. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the intricate cellular pathways they modulate, promises to unlock the full therapeutic potential of this remarkable class of compounds. For researchers and drug development professionals, the pyrimidine scaffold remains a fertile ground for innovation, offering endless possibilities for the creation of next-generation medicines that are more potent, selective, and safer than ever before.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. growingscience.com [growingscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 15. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 16. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Brominated Pyrimidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the design of therapeutic agents. The strategic introduction of a bromine atom onto this heterocyclic scaffold has given rise to a class of molecules with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the potential biological applications of brominated pyrimidines, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this versatile chemical class.

Introduction: The Strategic Advantage of Bromination

The pyrimidine ring is an essential pharmacophore, integral to the structure of DNA and RNA, and its derivatives have demonstrated a wide array of pharmacological activities.[1][2] The introduction of a bromine atom, particularly at the C-5 position, significantly alters the electronic and steric properties of the pyrimidine ring. This halogenation can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and provide a reactive handle for further chemical modifications, making brominated pyrimidines a highly attractive scaffold in medicinal chemistry.[3][4] This guide will explore the diverse biological activities stemming from this simple yet impactful chemical modification.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Brominated pyrimidines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell growth and survival, most notably protein kinases.[3][5]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which are critical regulators of cellular signaling pathways.[6] The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases.[3] The addition of a bromine atom can enhance this interaction and contribute to the inhibitor's selectivity. For instance, pyrimidine-based derivatives have been designed as potent inhibitors of Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in tumors.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[8]

Below is a conceptual diagram illustrating the role of a brominated pyrimidine as a kinase inhibitor.

References

- 1. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

Introduction: The Strategic Value of 2-Bromopyrimidin-5-ol in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Stability Profile of 2-Bromopyrimidin-5-ol

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a pyrimidine core functionalized with a reactive bromine atom at the C2 position and a hydroxyl group at the C5 position, offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyrimidine ring activates the C-Br bond for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxyl group provides a handle for further functionalization or can influence the molecule's overall electronic properties and solubility.

This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1240621-87-7 | [2][3] |

| Molecular Formula | C₄H₃BrN₂O | [2][3] |

| Molecular Weight | 174.98 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| SMILES | C1=C(C=NC(=N1)Br)O | [2][3] |

Part 1: The Reactivity Profile - A Hub for Molecular Diversification

The synthetic utility of this compound is dominated by its susceptibility to palladium-catalyzed cross-coupling reactions at the C2 position. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][4][5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds by coupling an organohalide with an organoboron species.[6][7] For this compound, this reaction provides a reliable route to introduce aryl, heteroaryl, or vinyl substituents at the C2 position.

Causality of Experimental Design:

-

Catalyst Selection: A palladium catalyst is essential. For heteroaryl bromides like our substrate, catalysts equipped with electron-rich, bulky phosphine ligands are often superior. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice as it is air-stable, commercially available, and highly effective for a broad range of substrates, preventing catalyst decomposition and promoting the desired reductive elimination step.[8]

-

Base: A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[7][9] An inorganic base like potassium carbonate (K₂CO₃) is often preferred because it is effective, inexpensive, and its moderate basicity is tolerant of many functional groups.

-

Solvent: The choice of solvent is critical for ensuring all components remain in solution at the reaction temperature. A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) and water is a common system that effectively dissolves both the organic substrates and the inorganic base.[6][8]

Caption: Suzuki-Miyaura Catalytic Cycle Diagram.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-pyrimidin-5-ol.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines.[10][11] This transformation is invaluable in pharmaceutical development, as the aniline and heteroarylamine moieties are privileged structures in a vast number of bioactive molecules.

Causality of Experimental Design:

-

Catalyst System (Palladium Source & Ligand): The reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[12] Ligands like XantPhos are exceptionally effective.[13] A common palladium source is palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.

-

Base: A strong, non-nucleophilic base is critical for deprotonating the amine coupling partner, which allows it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice. For applications in flow chemistry where solubility is paramount, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[13]

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.

Caption: Buchwald-Hartwig Amination Cycle Diagram.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 eq). Seal the flask, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon).

-

Catalyst Pre-formation (Optional but Recommended): In the same flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and XantPhos (0.04 eq), followed by anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

-